Cas no 2248258-92-4 (Tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate)

Tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate is a chiral α-amino ester derivative featuring a 2,4-difluorophenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The tert-butyl ester group enhances stability and facilitates selective deprotection under mild acidic conditions, while the 2,4-difluorophenyl moiety contributes to unique electronic and steric properties. Its structural features make it valuable for constructing complex scaffolds in medicinal chemistry, such as protease inhibitors or fluorinated analogs. The product is typically handled under inert conditions to preserve its reactivity and purity, ensuring consistent performance in synthetic applications.
Tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate structure
2248258-92-4 structure
Product Name:Tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate
CAS No:2248258-92-4
MF:C12H15F2NO2
MW:243.24981045723
CID:6341630
PubChem ID:137938605
Update Time:2025-05-23

Tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • EN300-6511948
    • 2248258-92-4
    • Tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate
    • Inchi: 1S/C12H15F2NO2/c1-12(2,3)17-11(16)10(15)8-5-4-7(13)6-9(8)14/h4-6,10H,15H2,1-3H3
    • InChI Key: VSUGZPIIRSKWIH-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C(C(=O)OC(C)(C)C)N)F

Computed Properties

  • Exact Mass: 243.10708505g/mol
  • Monoisotopic Mass: 243.10708505g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 52.3Ų

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Additional information on Tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate

Tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate (CAS No. 2248258-92-4): A Comprehensive Overview

Tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate, identified by its CAS number 2248258-92-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, featuring a unique structural arrangement of tert-butyl and fluorinated aromatic groups, exhibits promising properties that make it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of Tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate consists of an acetate moiety linked to an amino group, with the aromatic ring substituted with two fluorine atoms at the 2 and 4 positions. This substitution pattern enhances the compound's electronic properties, making it particularly useful in the synthesis of bioactive molecules that require specific steric and electronic characteristics. The tert-butyl group further contributes to the compound's stability and reactivity, facilitating its use in various chemical transformations.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. Tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate exemplifies this trend, as its fluorinated phenyl ring can interact favorably with enzymes and receptors in biological systems. This interaction is crucial for designing drugs that exhibit higher selectivity and lower toxicity compared to their non-fluorinated counterparts.

One of the most compelling applications of Tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate is in the field of medicinal chemistry. Researchers have leveraged its structural features to develop novel inhibitors targeting various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. For instance, studies have demonstrated its potential as a precursor in the synthesis of kinase inhibitors, which are essential in cancer therapy. The fluorine atoms in its structure play a pivotal role in modulating the compound's pharmacokinetic properties, thereby enhancing its efficacy.

The synthesis of Tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the preparation of the fluorinated phenyl ring followed by its coupling with an amino-acetate derivative. The tert-butyl group is introduced during later stages of synthesis to ensure optimal reactivity and stability. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.

Recent advancements in computational chemistry have further enhanced the understanding of Tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate's reactivity and potential applications. Molecular modeling studies have revealed insights into how its structural features influence its interactions with biological targets. These insights are invaluable for designing next-generation drugs with improved pharmacological profiles. Additionally, computational methods have been used to predict new synthetic pathways, streamlining the development process and reducing costs.

The pharmaceutical industry has shown particular interest in Tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate due to its versatility as a building block for drug discovery. Its ability to undergo various chemical modifications allows researchers to fine-tune its properties for specific therapeutic needs. For example, derivatization of this compound can lead to novel analogs with enhanced solubility or bioavailability, critical factors for drug development.

In conclusion, Tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate (CAS No. 2248258-92-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and synthetic flexibility make it a valuable tool for developing innovative therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most challenging medical conditions faced today.

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